(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazolyl-phenethyl-amine derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry. These compounds are characterized by a thiazole ring, a five-membered ring containing both sulfur and nitrogen, attached to a phenethyl-amine moiety. The interest in these compounds is partly due to their structural diversity and the ability to form stable non-covalent interactions, which can be exploited for drug design.
Synthesis Analysis
The synthesis of thiazolyl-phenethyl-amine derivatives involves various strategies, including the reduction of precursor compounds. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of its benzylidene precursor using NaBH4 . This method showcases the use of reductive amination strategies to obtain the desired thiazolyl-phenethyl-amine derivatives.
Molecular Structure Analysis
The molecular structure of thiazolyl-phenethyl-amine derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was determined to exist in the egzo-amino tautomeric form in the solid state . Additionally, the crystal structures of various derivatives have been elucidated, revealing the presence of non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of these compounds .
Chemical Reactions Analysis
Thiazolyl-phenethyl-amine derivatives can participate in a range of chemical reactions, often facilitated by their functional groups. The presence of amino groups allows for the formation of hydrogen bonds, as seen in the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids, leading to the formation of cocrystals and salts . These reactions are not only important for understanding the chemical behavior of these compounds but also for their potential applications in forming drug complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolyl-phenethyl-amine derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in the compound with diiodine substitutions, can significantly affect properties such as solubility and density . The crystallographic analysis provides insights into the molecular packing and the role of intermolecular interactions in determining the physical state of these compounds. For instance, the crystal structure of the compound with tert-butyl and triazolyl groups revealed the involvement of crystal water in intermolecular hydrogen bonding, contributing to the overall three-dimensional network structure .
Scientific Research Applications
Coordination Compounds Synthesis
(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine derivatives have been utilized in the synthesis of coordination compounds. For instance, compounds such as Co(L)2, Ni(L)2, and Cu(L)2 were prepared using this ligand, demonstrating its potential in forming complex metal coordination structures (Ramírez-Trejo et al., 2010).
Novel Material Development
This compound has been incorporated in the development of novel materials like a V-shaped molecule exhibiting interesting fluorescence effects. It demonstrated unique properties such as morphology-dependent fluorochromism, which can be useful in applications like security inks (Lu & Xia, 2016).
Antimicrobial and Antitumor Activity
Derivatives of (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine have shown promising antimicrobial and antitumor activities. Research indicates that these derivatives can be synthesized and have potential in treating various microorganisms and tumors (Abdelhamid et al., 2010).
Corrosion Inhibition
Thiazoles, including those related to (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine, have been studied for their efficacy as corrosion inhibitors, particularly for metals like copper. Their high inhibition efficiencies make them suitable for industrial applications (Farahati et al., 2019).
Molecular Dynamics and Computational Studies
The compound has been the subject of various computational and molecular dynamics studies, enhancing the understanding of its properties and potential applications in various fields, including pharmacology and material science (Kaya et al., 2016).
properties
IUPAC Name |
N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5H,6-9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGJVTLPBGGVBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368530 |
Source
|
Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676035 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |
CAS RN |
91215-17-7 |
Source
|
Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.